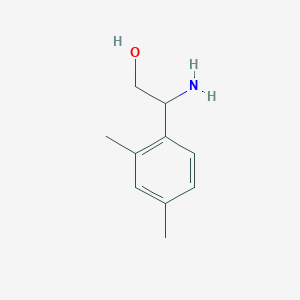

![molecular formula C9H14N2O B113334 2-[(2-Amino-4-methylphenyl)amino]ethanol CAS No. 949159-37-9](/img/structure/B113334.png)

2-[(2-Amino-4-methylphenyl)amino]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

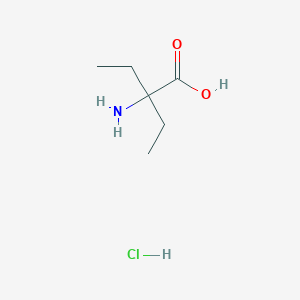

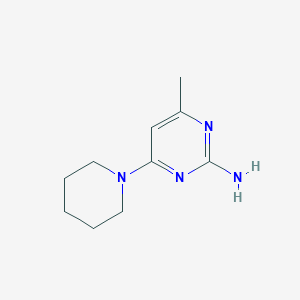

“2-[(2-Amino-4-methylphenyl)amino]ethanol” is a chemical compound with the molecular formula C9H13NO . It’s also known by other names such as “2-[(4-Methylphenyl)amino]ethanol”, “Ethanol, 2-[(4-methylphenyl)amino]-”, and "N,N-(2-Hydroxyethyl)-p-toluidine" .

Molecular Structure Analysis

The molecular structure of “2-[(2-Amino-4-methylphenyl)amino]ethanol” consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The exact mass is 151.099716 Da and the average mass is 151.206 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 287.0±0.0 °C at 760 mmHg, and a flash point of 140.5±11.0 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . The polar surface area is 32 Å2 .科学的研究の応用

Ethanol's Role in Ion Channels and Neurotransmission

Ethanol influences the function of various ion channels and neurotransmitter systems, affecting cellular signaling and neurological functions. Studies have demonstrated ethanol's action on ligand-gated ion channels, such as GABA-A and NMDA receptors, which play significant roles in the nervous system's response to ethanol. Understanding these interactions is crucial for comprehending ethanol's broader physiological and neuropharmacological effects, including its impact on receptor desensitization and modulation of neurotransmission (Dopico & Lovinger, 2009).

Ethanol and Hydrogen Production

Research into bio-ethanol reforming for hydrogen production has identified it as a promising method for generating renewable energy. Catalysts such as Rh and Ni play a crucial role in this process, impacting hydrogen yield and long-term catalyst stability. Understanding the interaction between ethanol and these catalysts can improve efficiency and sustainability in renewable energy production (Ni, Leung, & Leung, 2007).

Ethanol's Environmental Impacts

The transport and fate of ethanol in groundwater, particularly when contaminated by gasohol, have been extensively studied. Research has shown that ethanol can affect the transport and biodegradation of BTEX compounds in the subsurface, which has significant implications for environmental pollution and remediation strategies (Powers et al., 2001).

Ethanol in Biochemical Production

Chain elongation processes using ethanol as an electron donor in reactor microbiomes have been explored for producing medium-chain carboxylates, such as n-caproate and n-caprylate. This research highlights the potential of using ethanol in biotechnological applications to convert organic waste into valuable biochemicals, leveraging the efficiency of anaerobic fermentation (Angenent et al., 2016).

Ethanol's Effects on Engine Performance

Studies on ethanol-diesel fuel blends have reviewed ethanol's potential to reduce particulate emissions in compression-ignition engines. These investigations focus on the properties of ethanol blended with diesel, including stability, viscosity, and lubricity, and their impact on engine performance, emissions, and materials compatibility. Such research underscores ethanol's role in developing alternative and more environmentally friendly fuel options (Hansen, Zhang, & Lyne, 2005).

特性

IUPAC Name |

2-(2-amino-4-methylanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-2-3-9(8(10)6-7)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQWZYXUFJKZSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Amino-4-methylphenyl)amino]ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)

![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)